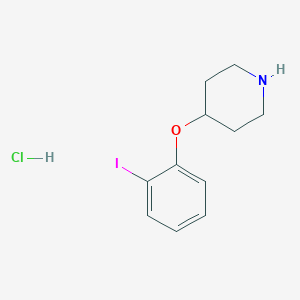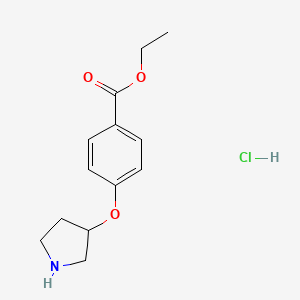![molecular formula C15H24ClNO B1397717 3-[(4-Propylphenoxy)methyl]piperidine hydrochloride CAS No. 1219963-82-2](/img/structure/B1397717.png)
3-[(4-Propylphenoxy)methyl]piperidine hydrochloride
Vue d'ensemble
Description
3-[(4-Propylphenoxy)methyl]piperidine hydrochloride, commonly referred to as 3-PPH, is an organic compound that is widely used in scientific research for its various properties and applications. It is a synthetic compound that has been used in a variety of laboratory experiments, including those related to biomedical and pharmaceutical research. 3-PPH is a versatile compound that can be used in a variety of ways, from synthesis to application.
Applications De Recherche Scientifique
3-PPH has a wide range of applications in scientific research. It has been used in various biomedical and pharmaceutical research studies, including those related to cancer, diabetes, and cardiovascular diseases. It has also been used in the development of new drugs and drug delivery systems. Additionally, 3-PPH has been used in the study of enzyme inhibition and the synthesis of new compounds.
Mécanisme D'action
The mechanism of action of 3-PPH is not yet fully understood, but it is believed to be related to its ability to interact with certain enzymes and receptors in the body. It is thought to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. Additionally, 3-PPH has been shown to interact with certain receptors, such as the serotonin 5-HT1A receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-PPH are not yet fully understood, but it is believed to have a number of beneficial effects. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. Additionally, it has been shown to have neuroprotective effects, which may be beneficial in the treatment of certain neurological disorders. Furthermore, 3-PPH has been shown to have antioxidant properties, which may be beneficial in the prevention of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-PPH in laboratory experiments is its versatility. It can be used in a variety of ways, from synthesizing new compounds to studying the mechanism of action of certain drugs. Additionally, 3-PPH is relatively easy to synthesize and is relatively safe to use in laboratory experiments. However, there are some limitations to using 3-PPH in laboratory experiments. For example, it is not water soluble, which can make it difficult to use in certain experiments. Additionally, it can be toxic in large doses, so care must be taken when using it in laboratory experiments.
Orientations Futures
There are a number of potential future directions for the use of 3-PPH in scientific research. One potential direction is the development of new drugs and drug delivery systems that utilize 3-PPH. Additionally, further research into the biochemical and physiological effects of 3-PPH could lead to new treatments for a variety of diseases and disorders. Finally, further research into the mechanism of action of 3-PPH could lead to a better understanding of how it interacts with certain enzymes and receptors in the body, which could lead to new therapeutic targets.
Propriétés
IUPAC Name |
3-[(4-propylphenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-2-4-13-6-8-15(9-7-13)17-12-14-5-3-10-16-11-14;/h6-9,14,16H,2-5,10-12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOHJAUKDRVZQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4-Isopropyl-3-methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397634.png)

![3-{[(2,4-Difluorobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1397636.png)

![4-[(1,6-Dibromo-2-naphthyl)oxy]piperidine hydrochloride](/img/structure/B1397643.png)
![1-[4-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1397645.png)
![4-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride](/img/structure/B1397646.png)

![4-[(2,4-Dichloro-1-naphthyl)oxy]piperidine hydrochloride](/img/structure/B1397649.png)
![3-[(1,6-Dibromo-2-naphthyl)oxy]piperidine hydrochloride](/img/structure/B1397651.png)
![3-[(2,4-Dichloro-1-naphthyl)oxy]piperidine hydrochloride](/img/structure/B1397652.png)

![3-[4-(Trifluoromethyl)phenoxy]piperidine hydrochloride](/img/structure/B1397655.png)
![4-[(3,5-Difluorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1397656.png)